Cas no 3932-30-7 (1(2H)-Acenaphthylenone,5-fluoro-)

1(2H)-Acenaphthylenone,5-fluoro- structure
3932-30-7 structure
Product Name:1(2H)-Acenaphthylenone,5-fluoro-
CAS No:3932-30-7
MF:C12H7FO
MW:186.181786775589
CID:307301
PubChem ID:145712
Update Time:2025-04-19

1(2H)-Acenaphthylenone,5-fluoro- Chemical and Physical Properties

Names and Identifiers

    • 1(2H)-Acenaphthylenone,5-fluoro-
    • 5-fluoro-2H-acenaphthylen-1-one
    • 5-Fluoro-1(2H)-acenaphthylenone
    • DTXSID80192553
    • 1(2H)-Acenaphthylenone, 5-fluoro-
    • 3932-30-7
    • 5-FLUOROACENAPHTHEN-1-ONE
    • SCHEMBL3589799
    • SDBKSQFTHDLBQS-UHFFFAOYSA-N
    • Inchi: 1S/C12H7FO/c13-10-5-4-7-6-11(14)9-3-1-2-8(10)12(7)9/h1-5H,6H2
    • InChI Key: SDBKSQFTHDLBQS-UHFFFAOYSA-N
    • SMILES: FC1C=CC2CC(C3=CC=CC=1C=23)=O

Computed Properties

  • Exact Mass: 186.04811
  • Monoisotopic Mass: 186.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.372
  • Boiling Point: 329.9°Cat760mmHg
  • Flash Point: 123.2°C
  • Refractive Index: 1.689
  • PSA: 17.07
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